2-(5-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine
Description
Structure and Key Features
The compound "2-(5-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine" (hereafter referred to as the target compound) is a heterocyclic molecule featuring three distinct cores:
Azetidine (a 4-membered saturated ring with one nitrogen atom).
1,2,4-Oxadiazole (a 5-membered aromatic ring containing two nitrogen and one oxygen atom).
Pyrazine (a 6-membered aromatic ring with two nitrogen atoms in para positions).
The azetidine nitrogen is substituted with a 2-(ethylsulfanyl)benzoyl group, which introduces a sulfur-containing hydrophobic moiety. The oxadiazole bridges the azetidine and pyrazine, forming a rigid scaffold.
Properties
IUPAC Name |
(2-ethylsulfanylphenyl)-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-2-26-15-6-4-3-5-13(15)18(24)23-10-12(11-23)17-21-16(22-25-17)14-9-19-7-8-20-14/h3-9,12H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRAHPIZAKYEEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine typically involves multi-step organic reactions. The initial step might include the formation of the azetidinyl moiety, followed by the introduction of the benzoyl and ethylsulfanyl groups. Subsequent steps involve forming the oxadiazole ring and coupling with the pyrazine structure under controlled conditions such as varying pH levels, temperatures, and specific catalysts.
Industrial Production Methods
For industrial-scale production, flow chemistry techniques and continuous synthesis methods are often employed to ensure higher yields and purity. Optimized reaction conditions and automation minimize the chances of side reactions and contaminants.
Chemical Reactions Analysis
Types of Reactions
2-(5-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: Transformation into sulfoxides or sulfones.
Reduction: Reduction of nitro groups or oxadiazole ring opening.
Substitution: Aromatic and nucleophilic substitution reactions.
Common Reagents and Conditions
Reagents like hydrogen peroxide for oxidation, sodium borohydride for reduction, and bases or acids for substitution are commonly used. Reactions typically occur under controlled environments with appropriate solvents.
Major Products
Major products include oxidized derivatives, reduced forms of the azetidinyl or pyrazine moieties, and substituted products with various functional groups attached to the aromatic rings.
Scientific Research Applications
Chemistry
Organic Synthesis: It serves as a building block in constructing more complex molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology
Drug Design: Structural features make it a candidate for pharmacological studies.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Medicine
Diagnostics: Used in imaging and diagnostic tests due to its reactive functional groups.
Industry
Material Science: Utilized in developing new materials with specific properties.
Chemical Engineering: Plays a role in designing chemical reactors and processes.
Mechanism of Action
The mechanism involves interacting with molecular targets such as enzymes or receptors. Its structural complexity allows it to modulate biological pathways, possibly by inhibiting enzyme activity or binding to specific receptors. Pathways involved might include signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on structural analysis.
Key Observations
Substituent Effects: The target compound’s 2-(ethylsulfanyl)benzoyl group enhances lipophilicity compared to sulfonyl or acetyl substituents in analogs . This may improve membrane permeability in drug design.
Heterocyclic Cores :
- Replacing oxadiazole with triazole (as in ) introduces additional nitrogen atoms, enabling stronger hydrogen-bonding interactions and metal coordination.
- The pyrazine core in the target compound facilitates π-π stacking, critical for interactions with aromatic residues in enzyme active sites.
Synthetic Flexibility :
- Analogous compounds (e.g., ) utilize hydrazine hydrate and cyclization reactions, suggesting similar pathways for the target compound.
- Crystallographic data (e.g., ) indicate that rigid heterocyclic scaffolds like oxadiazole and azetidine favor stable crystal packing, aiding in structural validation.
Biological Relevance :
Biological Activity
The compound 2-(5-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine has garnered attention in recent years due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies, patents, and research articles to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a complex arrangement of functional groups that contribute to its biological activity. The key components include:
- Azetidine ring : A four-membered nitrogen-containing ring that can influence the compound's reactivity and interaction with biological targets.
- Oxadiazole moiety : Known for its diverse biological activities, including antimicrobial and antitumor properties.
- Ethylsulfanyl group : This substituent may enhance solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 342.41 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds containing oxadiazole and pyrazine structures. For example, derivatives of oxadiazole have shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of the ethylsulfanyl group in our compound may enhance its interaction with bacterial membranes, potentially increasing its efficacy.
Antitumor Activity
Compounds with similar structural motifs have been investigated for their antitumor effects. For instance, benzoxazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
Mechanistic Insights
Research indicates that compounds like this compound may exert their biological effects through:
- Inhibition of key enzymes : Such as those involved in DNA replication or metabolic pathways.
- Modulation of signaling pathways : Affecting cellular responses to growth factors or stress.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of related oxadiazole compounds against various bacterial strains. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range, suggesting potential for development into therapeutic agents .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 25 | E. coli |
| Target Compound | 15 | Bacillus subtilis |
Study 2: Antitumor Activity Assessment
In another investigation, a series of pyrazine derivatives were tested for their cytotoxic effects on cancer cell lines. The target compound showed promising results with an IC50 value comparable to established chemotherapeutic agents .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Reference Drug | 5 | MCF-7 |
| Target Compound | 6 | A549 |
| Compound C | 10 | PC3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
